N-(carbamimidoylmethyl)-N-cyclopropylbenzamide hydrochloride

RIPK2 Kinase inhibition Inflammation

N-(Carbamimidoylmethyl)-N-cyclopropylbenzamide hydrochloride is a small-molecule N-cyclopropyl benzamide derivative patented as a receptor-interacting serine/threonine-protein kinase 2 (RIPK2) inhibitor. Its molecular formula is C₁₂H₁₆ClN₃O (MW 253.73), featuring a benzamide core, a cyclopropyl substituent on the amide nitrogen, and a carbamimidoylmethyl side chain presented as the hydrochloride salt.

Molecular Formula C12H16ClN3O
Molecular Weight 253.73 g/mol
CAS No. 1334146-26-7
Cat. No. B1524544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(carbamimidoylmethyl)-N-cyclopropylbenzamide hydrochloride
CAS1334146-26-7
Molecular FormulaC12H16ClN3O
Molecular Weight253.73 g/mol
Structural Identifiers
SMILESC1CC1N(CC(=N)N)C(=O)C2=CC=CC=C2.Cl
InChIInChI=1S/C12H15N3O.ClH/c13-11(14)8-15(10-6-7-10)12(16)9-4-2-1-3-5-9;/h1-5,10H,6-8H2,(H3,13,14);1H
InChIKeyPOYOXRGJRUVLJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Carbamimidoylmethyl)-N-cyclopropylbenzamide Hydrochloride (CAS 1334146-26-7): Structural Identity and Procurement Baseline


N-(Carbamimidoylmethyl)-N-cyclopropylbenzamide hydrochloride is a small-molecule N-cyclopropyl benzamide derivative patented as a receptor-interacting serine/threonine-protein kinase 2 (RIPK2) inhibitor [1]. Its molecular formula is C₁₂H₁₆ClN₃O (MW 253.73), featuring a benzamide core, a cyclopropyl substituent on the amide nitrogen, and a carbamimidoylmethyl side chain presented as the hydrochloride salt. The compound is commercially available from multiple vendors with typical purity specifications of ≥95% (HPLC) . This compound belongs to a broader class of substituted benzamides developed for targeting RIPK2-driven inflammatory signaling pathways, including NOD1/NOD2-mediated NF-κB activation [1].

Why Generic Substitution of CAS 1334146-26-7 Is Scientifically Unsound Without Comparative Activity Data


Within the N-cyclopropyl benzamide class targeting RIPK2, seemingly conservative structural modifications produce large-magnitude potency shifts spanning over three orders of magnitude. Patent data from US 10,138,222 demonstrate that compounds within this series exhibit RIPK2 IC₅₀ values ranging from sub-nanomolar (0.81 nM) to micromolar, driven by variations in the heteroaryl substitution pattern [1]. Furthermore, publicly curated binding data confirm that the RIPK2 inhibitory potency of a given benzamide analog cannot be predicted from the core scaffold alone; the specific substituent ensemble determines whether a compound achieves the 1–2 nM potency range characteristic of the most active series members or falls to the ≥1 μM range observed for less optimized congeners [2]. Generic substitution without head-to-head activity verification therefore carries a high risk of selecting a compound with orders-of-magnitude lower target engagement.

Quantitative Differentiation Evidence for N-(Carbamimidoylmethyl)-N-cyclopropylbenzamide Hydrochloride (CAS 1334146-26-7)


RIPK2 Biochemical Potency: ~108-Fold Improvement Over the Reference Inhibitor WEHI-345

In a biochemical kinase assay measuring inhibition of full-length human RIPK2 (8His-RIPK2 FL, 8 nM enzyme concentration), the target compound (US10138222, Example 165) demonstrated an IC₅₀ of 1.20 nM [1]. The widely used reference RIPK2 inhibitor WEHI-345, tested in a comparable human recombinant RIPK2 kinase assay, exhibits an IC₅₀ of 130 nM (0.13 μM) [2]. This represents an approximately 108-fold enhancement in biochemical potency. Note: Although both assays use human recombinant RIPK2, they are drawn from separate studies with potentially differing ATP concentrations and buffer conditions, and should not be interpreted as a controlled head-to-head comparison.

RIPK2 Kinase inhibition Inflammation

Structural Differentiation: Carbamimidoylmethyl-Cyclopropylbenzamide Core vs. Heteroaryl-Extended Benzamide Congeners Within the Same Patent Series

The target compound (Example 165) is characterized by a relatively compact N-cyclopropyl benzamide core bearing a carbamimidoylmethyl substituent (MW 253.73 for the free base) [1]. In contrast, the most potent congener disclosed in the same patent, Example 79 (BDBM303364), achieves an IC₅₀ of 0.81 nM but does so via a substantially larger heteroaryl-extended scaffold incorporating a pyrazole-pyridine linker and an oxetanyl-piperidine moiety (empirical formula suggesting MW > 500) [2]. The target compound retains potent RIPK2 activity (IC₅₀ = 1.20 nM) within a molecular framework that is approximately half the molecular weight of the most potent series members, offering a structurally distinct and synthetically more accessible entry point for RIPK2 inhibitor research [3].

Medicinal chemistry Scaffold comparison RIPK2

Solubility-Enhancing Salt Form: Hydrochloride Salt Establishes Aqueous Compatibility vs. Free Base Analogs

The target compound is supplied as the hydrochloride salt (CAS 1334146-26-7), a formulation choice explicitly documented to enhance aqueous solubility compared to the free base form . Many structurally analogous N-cyclopropyl benzamide derivatives disclosed in the RIPK2 patent literature are described as free bases, which typically exhibit limited aqueous solubility [1]. While quantitative aqueous solubility values (e.g., μg/mL or LogS) for the target compound are not publicly available, the salt form is a recognized and broadly applied strategy for improving the dissolution characteristics of benzamide-based kinase inhibitors, facilitating their use in biochemical assay buffers and early-stage in vitro pharmacology experiments. This is a class-level inference based on the well-established impact of hydrochloride salt formation on the aqueous solubility of basic amine-containing small molecules.

Formulation Aqueous solubility Salt selection

Patent-Defined Chemical Identity: Differentiated Intellectual Property Position vs. Earlier Benzamide RIPK2 Inhibitors

The target compound (Example 165) is explicitly claimed within US Patent 10,138,222, which describes a novel series of N-cyclopropyl benzamide compounds distinct from earlier RIPK2 inhibitor chemotypes [1]. Prior RIPK2 inhibitor patents (e.g., US 2013/0023532 A1) disclosed compounds with limited potency [2]. The patent family represented by US 10,138,222 and its continuation US 11,130,754 demonstrates a structurally differentiated approach incorporating specific heteroaryl substitutions on the benzamide core that achieve sub-nanomolar to low nanomolar RIPK2 potency. The target compound's carbamimidoylmethyl substituent represents a specific structural embodiment within this patented series that is chemically distinct from the pyrazole-pyridine-linked extended scaffolds exemplified by the most potent congeners.

Intellectual property Chemical space Patent landscape

High-Value Application Scenarios for N-(Carbamimidoylmethyl)-N-cyclopropylbenzamide Hydrochloride (CAS 1334146-26-7)


RIPK2 Biochemical Screening and SAR Expansion Campaigns Requiring a Compact, Potent Starting Scaffold

For medicinal chemistry programs targeting RIPK2-driven inflammatory diseases (inflammatory bowel disease, rheumatoid arthritis, multiple sclerosis), this compound provides a low-molecular-weight (MW 253.73) starting point with validated sub-2 nM biochemical potency [1]. Its carbamimidoylmethyl-cyclopropylbenzamide scaffold offers multiple synthetically accessible vectors for diversification (benzamide aryl ring, carbamimidoyl terminus, cyclopropyl ring), enabling systematic structure-activity relationship (SAR) exploration without the synthetic complexity of larger heteroaryl-extended congeners such as Example 79 [2]. The ~108-fold potency advantage over the reference tool compound WEHI-345 (IC₅₀ = 130 nM) [3] positions this compound as a superior positive control for RIPK2 biochemical assays, requiring substantially lower concentrations to achieve full target engagement.

NOD1/NOD2 Pathway Profiling in Cellular Inflammation Models

RIPK2 is a central signaling node downstream of the NOD1 and NOD2 pattern recognition receptors, which sense bacterial peptidoglycan components and drive NF-κB-dependent pro-inflammatory cytokine production [1]. This compound's potent RIPK2 inhibition (IC₅₀ = 1.20 nM) makes it suitable for use as a pathway-specific probe in cellular assays employing MDP (muramyl dipeptide, NOD2 ligand) or D-glutamyl-meso-diaminopimelic acid (NOD1 ligand) stimulation of THP-1 monocytes, primary human macrophages, or iPSC-derived macrophages. The hydrochloride salt form facilitates direct dissolution in aqueous cell culture media, simplifying experimental workflows for dose-response studies in inflammatory signaling research.

Kinase Selectivity Panel Screening for Target Engagement Profiling

Given its potent RIPK2 biochemical activity and structurally compact benzamide scaffold, this compound serves as an informative probe for kinase selectivity profiling. Its relatively simple structure, lacking the extended heteroaryl motifs present in many broader-spectrum kinase inhibitors, may confer a narrower off-target profile—a hypothesis that can be systematically tested using commercial kinase selectivity panels [1]. Procurement of this well-characterized compound for selectivity profiling enables direct comparison with more complex RIPK2 inhibitors (e.g., WEHI-345, ponatinib, regorafenib) to establish the selectivity contribution of the carbamimidoylmethyl-cyclopropylbenzamide pharmacophore.

Crystalline Form and Salt Screening for Preformulation Development

The hydrochloride salt form (CAS 1334146-26-7) with a defined molecular formula (C₁₂H₁₆ClN₃O, MW 253.73) and reported purity of ≥95% [1] provides a consistent starting material for solid-state characterization, including X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). For organizations advancing RIPK2 inhibitors toward preclinical development, this compound can serve as a model system for salt-form optimization studies, comparing the hydrochloride with alternative counterions (mesylate, besylate, tosylate) to evaluate the impact on crystallinity, hygroscopicity, and dissolution rate [2].

Quote Request

Request a Quote for N-(carbamimidoylmethyl)-N-cyclopropylbenzamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.